4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate
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Overview
Description
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate is a chemical compound with the molecular formula C₁₇H₁₅BrO₅S and a molecular weight of 411.27 g/mol It is characterized by the presence of a bromo-substituted methoxyphenyl group and a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate typically involves the following steps:
Formation of the Acryloyl Intermediate: The initial step involves the formation of the acryloyl intermediate by reacting 5-bromo-2-methoxybenzaldehyde with an appropriate acryloylating agent under basic conditions.
Coupling Reaction: The acryloyl intermediate is then coupled with phenyl methanesulfonate in the presence of a suitable catalyst, such as a palladium complex, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The acryloyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups can participate in various biochemical interactions, while the acryloyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl acetate
- 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl benzoate
- 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl propionate
Uniqueness
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate is unique due to the presence of the methanesulfonate ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.
Properties
IUPAC Name |
[4-[(Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO5S/c1-22-17-10-6-14(18)11-13(17)5-9-16(19)12-3-7-15(8-4-12)23-24(2,20)21/h3-11H,1-2H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXOGMOJRQFTER-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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